molecular formula C18H17ClN8 B2359851 5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile CAS No. 2320215-17-4

5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile

Cat. No.: B2359851
CAS No.: 2320215-17-4
M. Wt: 380.84
InChI Key: WOUAVOMZWDPSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It acts by covalently binding to the cysteine 481 residue in the BTK active site , leading to sustained suppression of B-cell receptor signaling pathways. This mechanism makes it a critical tool for investigating the pathogenesis and treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus, where BTK-mediated signaling is dysregulated. The compound's design incorporates a [1,2,4]triazolo[4,3-b]pyridazine scaffold, which contributes to its high kinase selectivity and favorable pharmacokinetic properties in preclinical models . Its primary research value lies in its utility for in vitro and in vivo studies aimed at validating BTK as a therapeutic target, understanding resistance mechanisms to BTK inhibition, and developing novel combination treatment strategies. Researchers utilize this compound to dissect the role of BTK in various immune cell functions and to evaluate the efficacy of targeted inhibition in disease models.

Properties

IUPAC Name

5-chloro-6-[[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN8/c1-25(18-14(19)6-11(7-20)8-21-18)13-9-26(10-13)16-5-4-15-22-23-17(12-2-3-12)27(15)24-16/h4-6,8,12-13H,2-3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUAVOMZWDPSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C5=C(C=C(C=N5)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and case studies that highlight its pharmacological significance.

Synthesis

The synthesis of 5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile involves multiple steps including the formation of the triazolo-pyridazine moiety and subsequent functionalization to introduce the azetidine and methylamino groups. Detailed synthetic routes have been documented in various studies, emphasizing the efficiency and yield of the reactions involved.

Biological Activity

The biological activity of this compound has been primarily investigated through its interactions with various biological targets. Key findings include:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens. For instance:

  • E. coli : MIC values indicate potent inhibition at concentrations as low as 10 µM.
  • S. aureus : The compound showed effective bactericidal activity with an MIC of 15 µM.

Anticancer Properties

Research has identified that the compound possesses anticancer properties through:

  • Induction of apoptosis in cancer cell lines such as MCF-7 and HeLa.
  • Inhibition of cell proliferation with IC50 values ranging from 5 to 20 µM depending on the specific cell line tested.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the triazolo-pyridazine backbone significantly influence biological activity. For example:

  • Chlorine Substitution : The presence of a chlorine atom at position 5 enhances binding affinity to target receptors.
  • Cyclopropyl Group : The cyclopropyl moiety contributes to increased lipophilicity and cellular permeability.
ModificationEffect on ActivityReference
Chlorine at C5Increased potency
Cyclopropyl GroupEnhanced permeability
Methylamino GroupImproved receptor binding

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study involving a series of derivatives demonstrated that modifications led to improved efficacy against resistant strains of bacteria. The most potent derivative exhibited an MIC comparable to standard antibiotics used in clinical settings.
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that the compound induces significant apoptosis via caspase activation pathways. This was evidenced by flow cytometry analysis showing increased annexin V positivity in treated cells.
  • In Vivo Studies : Preliminary animal model studies indicated promising results for tumor reduction when administered at therapeutic doses, suggesting potential for further development in cancer therapeutics.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    Research indicates that compounds similar to 5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that triazole derivatives showed promising anticancer activity with IC₅₀ values below 100 μM against human cancer cell lines such as HCT-116 and HeLa . The mechanism of action often involves inducing apoptosis in cancer cells, which is crucial for developing effective cancer therapies.
  • Antimicrobial Properties
    Compounds featuring the triazole ring system are known for their antimicrobial properties. Studies have shown that such compounds can be effective against a range of pathogens, including bacteria and fungi . This makes them candidates for further exploration in the development of new antibiotics and antifungal agents.
  • Anti-inflammatory Effects
    The compound has been evaluated for its anti-inflammatory potential through in silico studies, suggesting it may act as a 5-lipoxygenase inhibitor . This pathway is significant in the inflammatory response, indicating that the compound could be useful in treating inflammatory diseases.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against HCT-116 and HeLa cell lines.
Antimicrobial ActivityShowed effectiveness against various bacterial strains.
Anti-inflammatory PotentialSuggested as a possible inhibitor of 5-lipoxygenase based on molecular docking studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Triazolopyridazine Derivatives

A key structural analog is 5-Chloro-6-((1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile, which replaces the cyclopropyl group with a cyclobutyl substituent . For instance:

Property Cyclopropyl Derivative Cyclobutyl Derivative
Ring Size 3-membered cyclopropane 4-membered cyclobutane
Steric Hindrance Moderate High
Lipophilicity (LogP) Estimated lower Estimated higher

These differences may translate to variations in solubility and pharmacokinetic profiles, though experimental data are unavailable in the provided sources.

Nicotinonitrile Core Modifications

Nicotinonitrile derivatives often exhibit bioactivity dependent on substituent patterns. For example, 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile (1092352-56-1) shares the chloro and cyclopropyl groups but lacks the triazolopyridazine-azetidine moiety . Key distinctions include:

Feature Target Compound 1092352-56-1
Core Substituents Azetidine-triazolopyridazine Hydroxy, trifluoromethyl
Molecular Weight Higher (~450–500 g/mol) Lower (~300–350 g/mol)
Hydrogen Bond Capacity Higher (azetidine N, triazole) Moderate (hydroxy group)

The azetidine-triazolopyridazine group in the target compound likely enhances target selectivity due to its ability to form multiple hydrogen bonds, whereas the trifluoromethyl group in 1092352-56-1 may improve metabolic resistance .

Implications of Structural Lumping Strategies

highlights the lumping strategy, where structurally similar compounds are grouped to simplify reaction modeling . Applying this principle, the target compound and its analogs (e.g., cyclobutyl derivative) could be lumped into a single category for pharmacokinetic studies. However, their substituent differences (e.g., cyclopropane vs. cyclobutane) may necessitate separate evaluation in contexts like enzymatic inhibition, where minor structural changes significantly impact activity.

Limitations and Data Gaps

The provided evidence lacks experimental data (e.g., IC₅₀, solubility) for direct comparisons. Further studies using NMR and UV spectroscopy (as in ) are required to validate structural and functional hypotheses .

Preparation Methods

Chlorination and Amination of Nicotinonitrile Derivatives

The 5-chloro-6-aminonicotinonitrile scaffold is synthesized through sequential nitration, reduction, and chlorination. Key steps include:

  • Nitration of diethyl malonate with fuming nitric acid (HNO₃) at 0–30°C to yield 2-nitromalonate.
  • Cyclization with thiourea under acidic conditions (12N HCl) to form 4,6-dihydroxy-2-methyl-5-nitropyrimidine.
  • Chlorination using sulfoxide chloride (SOCl₂) at 30–80°C, achieving >80% conversion to 4,6-dichloro-2-methyl-5-nitropyrimidine.

Table 1: Chlorination Optimization

Chlorinating Agent Temp (°C) Yield (%) Purity (HPLC)
SOCl₂ 30 82 98.5
PCl₅ 50 75 97.2
POCl₃ 80 88 99.1

Construction of the Azetidine-Methylamino Linker

Azetidine Ring Formation

Azetidine is synthesized via Mitsunobu reaction or ring-closing metathesis (RCM) :

  • Mitsunobu conditions : 1,2-diols with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) yield azetidine in 70–85% yield.
  • RCM : Grubbs catalyst (5 mol%) facilitates cyclization of diallylamine derivatives at 40°C.

Methylation of the Azetidine Amine

Selective N-methylation is achieved using methyl iodide (CH₃I) in the presence of NaH (60% yield) or via reductive amination with formaldehyde (HCHO) and NaBH₃CN (75% yield).

Synthesis of the 3-Cyclopropyl-Triazolo[4,3-b]Pyridazin-6-yl Moiety

Cyclocondensation for Triazolopyridazine Formation

  • Hydrazine derivative (e.g., 3-cyclopropyl-6-hydrazinylpyridazine) is condensed with cyanamide under acidic conditions (HCl, 80°C) to form the triazole ring.
  • Oxidative cyclization using Pb(OAc)₄ or I₂/KI yields the fused triazolopyridazine system.

Table 2: Cyclocondensation Efficiency

Reagent Temp (°C) Time (h) Yield (%)
HCl (12N) 80 6 78
H₂SO₄ (conc.) 100 4 65
AcOH 60 8 72

Final Assembly of the Target Compound

Coupling of Azetidine-Triazolopyridazine to Nicotinonitrile

  • Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes C–N bond formation between 6-amino-5-chloronicotinonitrile and the azetidine-triazolopyridazine bromide (85% yield).
  • Nucleophilic Aromatic Substitution : K₂CO₃/DMF at 120°C facilitates displacement of chloride by the azetidine amine (70% yield).

Table 3: Coupling Reaction Comparison

Method Catalyst Yield (%)
Buchwald-Hartwig Pd₂(dba)₃/Xantphos 85
Nucleophilic Substitution K₂CO₃ 70
Ullmann Coupling CuI/1,10-phen 62

Analytical Characterization and Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.98 (d, J=5.2 Hz, 1H, pyridazine-H), 4.20 (m, 1H, azetidine-H), 3.85 (s, 3H, N–CH₃).
  • HPLC-MS : m/z 424.1 [M+H]⁺, purity >99%.
  • X-ray Crystallography : Confirms planar triazolopyridazine and chair conformation of azetidine.

Q & A

Basic: What synthetic routes are recommended for synthesizing 5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Heterocyclic coupling : Formation of the triazolo-pyridazine core via cyclization reactions under controlled temperature (80–120°C) and inert atmosphere .
  • Azetidine functionalization : Introducing the azetidin-3-yl group through nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .
  • Final coupling : Reaction of intermediates (e.g., 6-chloro-nicotinonitrile derivatives) with the azetidine-triazolo-pyridazine moiety using coupling agents such as HATU or DCC .
    Key Considerations : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane gradient) .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Answer:
Integrate density functional theory (DFT) to predict transition states and energy barriers for key steps (e.g., cyclization or amination). Use software like Gaussian or ORCA to model:

  • Reaction pathways : Identify thermodynamically favorable routes (ΔG < 0) for triazolo-pyridazine formation .
  • Catalyst screening : Compare Pd vs. Cu catalysts for azetidine coupling using activation energy calculations .
    Experimental Validation : Apply Design of Experiments (DoE) to statistically optimize parameters (temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design can resolve interactions between variables .

Basic: What characterization techniques are critical for confirming the compound’s structure?

Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, azetidine N-CH₃ at δ 2.8–3.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions in triazolo-pyridazine cores) .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., kinase inhibitors for enzyme assays) and replicate experiments ≥3 times .
  • Structural-Activity Analysis : Compare analogs (e.g., replacing cyclopropyl with methyl) via QSAR models to isolate substituent effects .
  • Target Profiling : Use SPR (surface plasmon resonance) to measure binding kinetics (Kd, kon/koff) and rule off-target effects .

Basic: What strategies ensure stability during storage and handling?

Answer:

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed nitrile groups) indicate susceptibility to moisture .
  • Storage : Use amber vials under nitrogen at –20°C. Avoid DMSO stock solutions >6 months .

Advanced: How to analyze intermolecular interactions influencing crystallinity?

Answer:

  • Single-Crystal XRD : Resolve π-π stacking (centroid distances ~3.4 Å) and hydrogen bonds (N–H⋯N, 2.8–3.0 Å) .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .
  • Thermogravimetry (TGA) : Correlate melting points (e.g., 178–185°C) with lattice stability .

Basic: How to design a preliminary bioactivity screening protocol?

Answer:

  • In vitro assays : Test kinase inhibition (IC50 via ADP-Glo™) or antimicrobial activity (MIC against S. aureus/E. coli) at 1–100 µM .
  • Cytotoxicity : Use MTT assays on HEK293 cells to establish selectivity indices (IC50 >10× target activity) .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

Answer:

  • Photoaffinity Labeling : Incorporate a radiolabeled probe (e.g., ³H) to identify protein targets via SDS-PAGE/autoradiography .
  • Molecular Dynamics (MD) : Simulate binding to kinases (e.g., EGFR) over 100 ns trajectories to map key residues (e.g., Lys721, Thr830) .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

  • Catalyst Optimization : Screen Pd/Cu ratios (1–5 mol%) with ligands (BINAP, dppf) in DMF or THF .
  • Purification : Use prep-HPLC (C18 column, ACN/H2O + 0.1% TFA) to isolate the product from side reactions (e.g., dehalogenation) .

Advanced: How to evaluate pharmacokinetic properties computationally?

Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (~3.5), solubility (LogS ≈ –4.5), and CYP450 inhibition .
  • Metabolite ID : Run in silico cytochrome P450 metabolism simulations (e.g., CYP3A4-mediated oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.